An In-depth Technical Guide to the Thr-Tyr Dipeptide: Chemical Structure, Properties, and Experimental Considerations
An In-depth Technical Guide to the Thr-Tyr Dipeptide: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Thr-Tyr (Threonyl-Tyrosine) is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids L-threonine and L-tyrosine, this dipeptide possesses unique chemical and biological properties stemming from its constituent residues. The presence of a hydroxyl group on both the threonine and tyrosine side chains makes it a potential substrate for phosphorylation, a critical post-translational modification in cellular signaling.[1] Furthermore, the phenolic ring of tyrosine suggests potential antioxidant activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of the Thr-Tyr dipeptide.
Chemical Structure and Identification
The Thr-Tyr dipeptide consists of an L-threonine residue linked to an L-tyrosine residue via a peptide bond. The N-terminus is threonine, and the C-terminus is tyrosine.
Chemical Structure of Thr-Tyr (Threonyl-Tyrosine)
Caption: 2D Chemical Structure of L-Threonyl-L-Tyrosine.
Table 1: Chemical Identifiers for Thr-Tyr Dipeptide
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[2] |
| Molecular Formula | C13H18N2O5[2] |
| Molecular Weight | 282.29 g/mol [2] |
| Canonical SMILES | CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O[2] |
| InChI Key | WCRFXRIWBFRZBR-GGVZMXCHSA-N[2] |
| CAS Number | 145295-02-9[1] |
Physicochemical Properties
The physicochemical properties of the Thr-Tyr dipeptide are crucial for its handling, formulation, and interpretation of experimental results. While experimental data for the dipeptide is limited, estimations can be made based on the properties of its constituent amino acids.
Table 2: Physicochemical Properties of Thr-Tyr Dipeptide
| Property | Value | Notes |
| Molecular Weight | 282.29 g/mol | Calculated from the molecular formula.[2] |
| Monoisotopic Mass | 282.1216 Da | |
| pKa (α-COOH) | ~2.2 | Estimated based on the pKa of the C-terminal tyrosine. |
| pKa (α-NH3+) | ~9.1 | Estimated based on the pKa of the N-terminal threonine. |
| pKa (Tyrosine side chain) | ~10.1 | The phenolic hydroxyl group of tyrosine. |
| pKa (Threonine side chain) | ~13.6 | The alcoholic hydroxyl group of threonine is generally not considered ionizable under physiological conditions. |
| Isoelectric Point (pI) | ~5.6 | Estimated as the average of the pKa values of the α-COOH and α-NH3+ groups. |
| LogP | -2.66 | A measure of lipophilicity; a negative value indicates hydrophilicity.[2] |
| Solubility | Expected to be higher than L-tyrosine in aqueous solutions. | Dipeptides often exhibit improved solubility compared to their constituent poorly soluble amino acids. |
| Appearance | White to off-white solid. |
Biological Activities and Signaling Pathways
The biological activities of the Thr-Tyr dipeptide are an area of active research. Its structure suggests several potential roles:
-
Phosphorylation Substrate: The presence of hydroxyl groups on both threonine and tyrosine makes Thr-Tyr a potential substrate for protein kinases.[1] Tyrosine kinases, serine/threonine kinases, and dual-specificity kinases could potentially phosphorylate this dipeptide. This makes it a useful tool for studying kinase activity and specificity.
-
Antioxidant Activity: The phenolic group of the tyrosine residue can act as a hydrogen donor, conferring antioxidant properties.[3][4] Dipeptides containing tyrosine have been shown to scavenge free radicals and inhibit lipid peroxidation.[4][5][6] The antioxidant capacity of Thr-Tyr is influenced by the position of the tyrosine residue within the dipeptide.[3]
-
Metabolite: The Thr-Tyr dipeptide has been identified as a metabolite in various organisms, including Brassica napus and Trypanosoma brucei, suggesting a role in metabolic pathways.[2]
Currently, specific signaling pathways directly modulated by the Thr-Tyr dipeptide have not been extensively characterized. However, its potential as a phosphorylation substrate suggests it could play a role in receptor tyrosine kinase (RTK) signaling or other kinase-mediated pathways by acting as a competitive inhibitor or a modulator of kinase activity.
Caption: Potential biological roles and interactions of the Thr-Tyr dipeptide.
Experimental Protocols
Chemical Synthesis of Thr-Tyr Dipeptide (Solid-Phase Peptide Synthesis - SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a general protocol based on the widely used Fmoc/tBu strategy.
Workflow for Solid-Phase Synthesis of Thr-Tyr
Caption: General workflow for the solid-phase synthesis of Thr-Tyr.
Detailed Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first amino acid, Fmoc-Tyr(tBu)-OH, to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.
-
Capping: After coupling, cap any unreacted sites on the resin using a capping mixture (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the tyrosine residue using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Thr(tBu)-OH, to the deprotected tyrosine residue using the same coupling reagents as in step 2.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal threonine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether, wash, and then purify using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.
Table 3: Typical RP-HPLC Parameters for Dipeptide Purification
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 100-300 Å pore size[7][8] |
| Mobile Phase A | 0.1% TFA in water[7][9] |
| Mobile Phase B | 0.1% TFA in acetonitrile[7][9] |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min for analytical, higher for preparative scale |
| Detection | UV absorbance at 220 nm (peptide bond) and 280 nm (tyrosine)[10] |
Characterization by Mass Spectrometry and NMR Spectroscopy
Mass Spectrometry:
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common ionization method for peptides.
Table 4: Expected Mass Spectrometry Data for Thr-Tyr Dipeptide
| Ion | Expected m/z |
| [M+H]+ | 283.1291 |
| [M+Na]+ | 305.1110 |
Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern. The major fragment ions observed are typically b- and y-ions resulting from cleavage of the peptide bond.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity of the dipeptide. 1H and 13C NMR spectra will show characteristic chemical shifts for the protons and carbons in the threonine and tyrosine residues. 2D NMR techniques like COSY and TOCSY can be used to assign the resonances to specific protons within each amino acid residue.
Table 5: Predicted 1H NMR Chemical Shifts (in ppm) for Thr-Tyr in D2O
| Proton | Threonine Residue | Tyrosine Residue |
| α-CH | ~4.2 | ~4.5 |
| β-CH | ~4.0 | ~3.0, ~3.2 |
| γ-CH3 | ~1.2 | - |
| Aromatic CH | - | ~7.1 (δ), ~6.8 (ε) |
Note: Actual chemical shifts may vary depending on the solvent, pH, and temperature.
Conclusion
The Thr-Tyr dipeptide is a valuable tool for research in various fields, including biochemistry, drug discovery, and materials science. Its potential as a phosphorylation substrate and an antioxidant makes it a molecule of interest for studying cellular signaling and oxidative stress. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and characterization of this dipeptide, enabling further investigation into its biological functions and potential applications. As research progresses, a deeper understanding of the specific roles of Thr-Tyr in biological systems is anticipated, potentially leading to the development of novel therapeutic agents and biomaterials.
References
- 1. Thr-Tyr Dipeptide [benchchem.com]
- 2. Thr-Tyr | C13H18N2O5 | CID 11778518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. bachem.com [bachem.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
